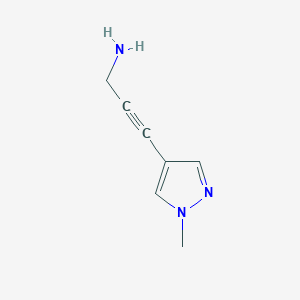

3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine

Description

Properties

IUPAC Name |

3-(1-methylpyrazol-4-yl)prop-2-yn-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-10-6-7(5-9-10)3-2-4-8/h5-6H,4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMRGUPLKKYMJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C#CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of the novel chemical entity, 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the structural details, potential synthetic pathways, and the pharmacological significance of its constituent moieties.

Core Molecular Identifiers

For unambiguous identification and database referencing, the fundamental structural identifiers for 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine are provided below.

| Identifier | Value |

| SMILES | CN1C=C(C=N1)C#CCN |

| InChIKey | Not readily available in public databases; would be generated upon synthesis and characterization. |

Introduction to the Molecular Scaffolds

The structure of 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine is a composite of two pharmacologically significant motifs: the 1-methyl-1H-pyrazole core and the propargylamine functional group. This unique combination suggests a potential for diverse biological activities.

The pyrazole ring , a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][2] Several FDA-approved drugs, such as Celecoxib and Sildenafil, feature the pyrazole core, highlighting its therapeutic relevance.[3][4]

The propargylamine moiety is a versatile building block in the synthesis of various nitrogen-containing compounds, including natural products and bioactive molecules.[5][6] Propargylamines are key intermediates in the preparation of compounds with applications in neurodegenerative diseases and as enzyme inhibitors.[7]

Synthetic Strategies

While the direct synthesis of 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine is not extensively documented in publicly available literature, its synthesis can be approached through established and robust chemical methodologies. Two primary retrosynthetic disconnections are proposed and detailed below.

Strategy 1: Sonogashira Coupling

A highly effective method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons is the Sonogashira cross-coupling reaction.[8][9] This approach is a viable route for the synthesis of 4-alkynyl pyrazoles.[3] The proposed synthesis involves the coupling of a 4-halo-1-methyl-1H-pyrazole with a protected propargylamine derivative, followed by deprotection.

Experimental Protocol: Sonogashira Coupling

-

Preparation of 4-Iodo-1-methyl-1H-pyrazole: This starting material can be synthesized from 1-methyl-1H-pyrazole through iodination using an appropriate iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile.

-

Sonogashira Coupling Reaction:

-

To a solution of 4-iodo-1-methyl-1H-pyrazole (1.0 eq) and a suitable protected propargylamine, such as N-Boc-propargylamine (1.1 eq), in a degassed solvent mixture of THF and triethylamine, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).

-

The reaction mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 12-24 hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel.

-

-

Deprotection:

-

The Boc-protected coupled product is dissolved in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), is added, and the mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

The solvent and excess acid are removed under reduced pressure, and the resulting amine salt is neutralized with a base to yield the final product, 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine.

-

Caption: Proposed Sonogashira coupling route.

Strategy 2: A³ Coupling (Aldehyde-Alkyne-Amine)

The A³ coupling reaction is a powerful one-pot, three-component synthesis of propargylamines from an aldehyde, a terminal alkyne, and an amine.[10][11] This atom-economical method is an attractive alternative for the synthesis of the target molecule.[12]

Experimental Protocol: A³ Coupling

-

Preparation of 1-methyl-1H-pyrazole-4-carbaldehyde: This aldehyde can be prepared from 4-bromo-1-methyl-1H-pyrazole via a Grignard reaction followed by formylation, or through Vilsmeier-Haack formylation of 1-methyl-1H-pyrazole.

-

A³ Coupling Reaction:

-

In a reaction vessel, 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq), a suitable amine source such as aqueous ammonia or a protected amine, and a terminal alkyne (e.g., acetylene gas bubbled through the solution or a surrogate) are combined in a solvent like water, toluene, or dioxane.

-

A metal catalyst, typically a copper(I) salt like CuCl or CuI (0.05-0.1 eq), is added.

-

The reaction is stirred at room temperature or with gentle heating for several hours to overnight.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction is worked up by extracting the product into an organic solvent. The organic layer is then washed, dried, and concentrated.

-

The crude product is purified by column chromatography to yield 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine.

-

Caption: Proposed A³ coupling reaction route.

Potential Applications and Pharmacological Significance

The combination of the pyrazole and propargylamine moieties in a single molecule suggests a high potential for biological activity. Pyrazole derivatives have been extensively studied for their roles as inhibitors of various enzymes and receptors.[1][2] The propargylamine group is a known pharmacophore in monoamine oxidase (MAO) inhibitors, which are used in the treatment of Parkinson's disease and depression.

Therefore, 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine and its derivatives are promising candidates for screening in various therapeutic areas, including but not limited to:

-

Oncology: As potential kinase inhibitors or anticancer agents.

-

Neuroscience: As potential modulators of neurological targets.

-

Infectious Diseases: As potential antimicrobial or antiviral agents.

Further structure-activity relationship (SAR) studies, involving modifications of the pyrazole ring and the amine functionality, could lead to the discovery of potent and selective drug candidates.

Conclusion

This technical guide has provided the essential structural identifiers for 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine and has outlined two plausible and robust synthetic strategies for its preparation. The Sonogashira and A³ coupling reactions offer efficient and versatile routes to this novel compound. The inherent pharmacological potential of the pyrazole and propargylamine scaffolds makes this molecule and its future derivatives exciting targets for further investigation in drug discovery and development.

References

- Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026, February 3). [Source not available]

-

Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC. National Center for Biotechnology Information.[Link]

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid

-

A3 coupling reaction - Wikipedia. Wikipedia.[Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC. National Center for Biotechnology Information.[Link]

-

A3 Coupling Reaction - Chemistry LibreTexts. Chemistry LibreTexts.[Link]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. ResearchGate.[Link]

-

Synthesis of propargylic amines - Organic Chemistry Portal. Organic Chemistry Portal.[Link]

-

A walk around A3 Coupling for the synthesis of Propargylamines - Journal of Pharmacognosy and Phytochemistry. Journal of Pharmacognosy and Phytochemistry.[Link]

-

OPSIN: Open Parser for Systematic IUPAC Nomenclature - EMBL-EBI. EMBL-EBI.[Link]

-

SMILES to Structure Converter | Free Online Tool - ChemAI. ChemAI.[Link]

-

A walk around A3 Coupling for the synthesis of Propargylamines - Journal of Pharmacognosy and Phytochemistry. phytojournal.[Link]

-

3-((1-methyl-1H-pyrazol-4-yl)amino)propanoic acid - PubChem. National Center for Biotechnology Information.[Link]

-

Sonogashira coupling - Wikipedia. Wikipedia.[Link]

-

Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Get Chemical SMILES Strings Based on CAS Numbers or Names | Aropha Resource Center [resources.aropha.com]

- 3. Design and synthesis of 4-alkynyl pyrazoles as inhibitors of PDE4: a practical access via Pd/C-Cu catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. chemai.in [chemai.in]

- 6. OPSIN: Open Parser for Systematic IUPAC Nomenclature [ebi.ac.uk]

- 7. ChemDoodle Web Components | Demos > SMILES [web.chemdoodle.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. A3 coupling reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. phytojournal.com [phytojournal.com]

A Technical Guide to Hydrogen Bond Donor and Acceptor Counts in Pyrazole Alkynes for Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the pyrazole scaffold is a cornerstone for the development of novel therapeutics, frequently appearing in approved drugs for a range of diseases.[1][2] Its value is significantly enhanced when functionalized with an alkyne moiety, a versatile group that can participate in a variety of chemical transformations and biological interactions. A critical aspect of designing effective drug candidates is the precise understanding and tuning of their hydrogen bonding potential, which governs solubility, permeability, and target binding affinity. This guide provides an in-depth analysis of the hydrogen bond donor and acceptor counts for pyrazole alkynes, offering a foundational reference for researchers, scientists, and drug development professionals. We will dissect the contributions of both the pyrazole ring and the alkyne group to the molecule's hydrogen bonding profile, considering the impact of substitution patterns and providing a clear framework for their application in drug design.

The Principle of Hydrogen Bonding in Drug Design: A Causal Perspective

Hydrogen bonds are the linchpin of molecular recognition in biological systems. They are highly directional, electrostatic interactions between a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and another nearby electronegative atom (the acceptor). In drug design, the strategic placement of hydrogen bond donors and acceptors is paramount for achieving high binding affinity and selectivity for a target protein. The energy of a hydrogen bond, typically ranging from 2-10 kcal/mol, can significantly contribute to the overall free energy of binding.

The "Rule of Five," a set of guidelines for predicting the druglikeness of a molecule, explicitly includes hydrogen bond donor (HBD) and acceptor (HBA) counts. While not a rigid set of rules, these guidelines highlight the importance of maintaining a balance in these properties to ensure favorable pharmacokinetic profiles, such as oral bioavailability. An excess of hydrogen bonding capacity can lead to poor membrane permeability and high aqueous solubility, hindering a drug's ability to reach its intracellular target. Conversely, insufficient hydrogen bonding potential may result in weak target engagement. Therefore, a precise enumeration of HBD and HBA sites is a fundamental step in the rational design of small molecule inhibitors.

The Pyrazole Moiety: A Privileged Scaffold with Tunable Hydrogen Bonding

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement confers upon it a unique and tunable set of hydrogen bonding capabilities.[3][4]

N-Unsubstituted Pyrazoles: The Amphoteric Core

An N-unsubstituted pyrazole ring possesses both a hydrogen bond donor and a hydrogen bond acceptor site.[3][4]

-

Hydrogen Bond Donor (HBD): The protonated, "pyrrole-like" nitrogen atom (N1-H) serves as a potent hydrogen bond donor.[5][6] The acidity of this proton can be modulated by substituents on the pyrazole ring.[5]

-

Hydrogen Bond Acceptor (HBA): The lone pair of electrons on the sp²-hybridized, "pyridine-like" nitrogen atom (N2) acts as a hydrogen bond acceptor.[7][8]

This dual functionality allows N-unsubstituted pyrazoles to form diverse intermolecular hydrogen bonding networks, such as dimers and catemers (chains), which have been extensively characterized in the solid state through X-ray crystallography.[3][6]

N-Substituted Pyrazoles: Eliminating Donor Capacity

When the N1 position of the pyrazole ring is substituted, typically with an alkyl or aryl group, its ability to act as a hydrogen bond donor is abolished.[3] This leaves the pyridine-like N2 nitrogen as the sole hydrogen bond acceptor on the core pyrazole scaffold. This is a critical and straightforward modification used by medicinal chemists to modulate the physicochemical properties of a drug candidate, reducing its overall hydrogen bonding potential and often increasing its lipophilicity.

Non-conventional Hydrogen Bond Donors

It is worth noting that under certain circumstances, C-H bonds on the pyrazole ring, particularly those adjacent to the electronegative nitrogen atoms (C3-H and C5-H), can act as weak, non-conventional hydrogen bond donors.[9] While their contribution is less significant than the canonical N-H donor, they can play a role in fine-tuning molecular interactions within a protein binding pocket. For the purposes of standard drug design rules, these are not typically counted.

The Alkyne Functionality: More Than a Linker

Alkynes are hydrocarbons containing at least one carbon-carbon triple bond.[10] Their role in medicinal chemistry has evolved from simple structural linkers to active participants in molecular interactions.

Terminal Alkynes: A Weak Hydrogen Bond Donor

Terminal alkynes, which possess a hydrogen atom directly attached to a sp-hybridized carbon, are weakly acidic (pKa ≈ 25).[11][12][13] This acidity allows the C-H bond to function as a weak hydrogen bond donor. The high s-character of the sp-hybridized carbon orbital polarizes the C-H bond, enabling this interaction. While weaker than N-H or O-H donors, this interaction can be significant in a biological context.

The Pi-System as a Hydrogen Bond Acceptor

The electron-rich pi-system of the carbon-carbon triple bond can act as a hydrogen bond acceptor.[5][14] The delocalized electrons of the two pi bonds create a region of negative electrostatic potential that can interact favorably with a hydrogen bond donor. This interaction is observed for both terminal and internal alkynes.

Integrated Analysis of Pyrazole Alkynes: A Quantitative Summary

By combining the principles outlined above, we can systematically determine the hydrogen bond donor and acceptor counts for various pyrazole alkyne derivatives. The following table provides a clear summary for common structural motifs encountered in drug discovery.

| Structure | Description | Hydrogen Bond Donors (HBD) | Hydrogen Bond Acceptors (HBA) | Rationale |

| 1. N-Unsubstituted Pyrazole with Terminal Alkyne | The pyrazole N1 is unsubstituted, and the alkyne is terminal. | 2 | 2 | Donors: N1-H of pyrazole and C-H of terminal alkyne. Acceptors: N2 of pyrazole and the pi-system of the alkyne. |

| 2. N-Substituted Pyrazole with Terminal Alkyne | The pyrazole N1 is substituted (e.g., with an alkyl or aryl group), and the alkyne is terminal. | 1 | 2 | Donor: C-H of the terminal alkyne. The N1-H donor is absent due to substitution. Acceptors: N2 of pyrazole and the pi-system of the alkyne. |

| 3. N-Unsubstituted Pyrazole with Internal Alkyne | The pyrazole N1 is unsubstituted, and the alkyne is internal. | 1 | 2 | Donor: N1-H of pyrazole. The terminal alkyne C-H is absent. Acceptors: N2 of pyrazole and the pi-system of the alkyne. |

| 4. N-Substituted Pyrazole with Internal Alkyne | The pyrazole N1 is substituted, and the alkyne is internal. | 0 | 2 | Donors: None. Both the N1-H and terminal alkyne C-H are absent. Acceptors: N2 of pyrazole and the pi-system of the alkyne. |

Visualizing Hydrogen Bonding in Pyrazole Alkynes

To further clarify these interactions, the following diagrams illustrate the hydrogen bond donor and acceptor sites on the core pyrazole alkyne structures.

Caption: Hydrogen bond donor and acceptor counts for pyrazole alkyne scaffolds.

Note: The DOT script above is a template. For actual rendering, the image paths would need to be replaced with URLs of the corresponding chemical structures with donor and acceptor sites highlighted.

Experimental and Computational Methodologies for Validation

The principles outlined in this guide are grounded in extensive experimental and computational evidence.

Experimental Protocols

-

X-ray Crystallography: This is the gold standard for unequivocally identifying hydrogen bonding interactions in the solid state.[2] By analyzing the crystal packing of pyrazole alkyne derivatives, one can directly observe the geometry and distances of intermolecular hydrogen bonds.

-

Methodology:

-

Single crystals of the pyrazole alkyne compound are grown, typically by slow evaporation from a suitable solvent.

-

The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays.

-

The diffraction pattern is collected on a detector as the crystal is rotated.

-

The resulting data is processed to solve the crystal structure, revealing the precise positions of all atoms and thus the hydrogen bonding network.[15]

-

-

-

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for studying hydrogen bonding in solution. The chemical shift of the N-H proton of an N-unsubstituted pyrazole is highly sensitive to its hydrogen bonding environment.

-

Methodology:

-

The pyrazole alkyne is dissolved in a suitable deuterated solvent.

-

¹H NMR spectra are acquired. The N-H proton signal will often be broad and its chemical shift will be dependent on concentration and temperature, indicative of its involvement in hydrogen bonding.

-

Titration experiments with a known hydrogen bond acceptor or donor can be performed to further probe the hydrogen bonding capabilities of the molecule.

-

-

Computational Workflow

Computational chemistry provides valuable insights into the electronic properties and hydrogen bonding potential of molecules.

-

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical method used to calculate the electronic structure of molecules.

-

Methodology:

-

The 3D structure of the pyrazole alkyne is built using molecular modeling software.

-

The geometry is optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

-

Electrostatic potential maps can be generated to visualize electron-rich (potential HBA sites) and electron-poor (potential HBD sites) regions of the molecule.

-

The energies of hydrogen-bonded dimers can be calculated to quantify the strength of the interactions.

-

-

Caption: A typical computational workflow for analyzing hydrogen bonding.

Conclusion and Future Perspectives

The combination of a pyrazole core with an alkyne functionality offers a rich design space for medicinal chemists. A thorough understanding of the hydrogen bond donor and acceptor properties of these scaffolds is essential for the successful development of drug candidates with optimal pharmacokinetic and pharmacodynamic profiles. This guide provides a clear and actionable framework for determining these crucial parameters. As our understanding of non-conventional hydrogen bonds and the subtle interplay of electronic effects continues to grow, we can anticipate even more refined models for predicting the biological activity of these versatile molecules. The principles and methodologies outlined herein should serve as a valuable resource for any scientist engaged in the design and synthesis of novel pyrazole alkyne-based therapeutics.

References

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. Available at: [Link]

-

Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. PMC. Available at: [Link]

-

Structural characterization of hydrogen bonding for antipyrine derivatives: Single-crystal X-ray diffraction and theoretical studies. ResearchGate. Available at: [Link]

-

Self-assembly of NH-pyrazoles via intermolecular N-H...N hydrogen bonds. PubMed. Available at: [Link]

-

Spectroscopically Visualizing the Evolution of Hydrogen-Bonding Interactions. Kinam Park. Available at: [Link]

-

Polarized C-H as Nonconventional Hydrogen Bond Donor. Wassermann. Available at: [Link]

-

Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC. Available at: [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

-

Structural characterization of hydrogen bonding for antipyrine derivatives: Single-crystal X-ray diffraction and theoretical studies. Kuban State University. Available at: [Link]

-

Synthesis and Properties of Pyrazoles. Encyclopedia MDPI. Available at: [Link]

-

Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds. ACS Publications. Available at: [Link]

-

Alkyne. Wikipedia. Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available at: [Link]

-

Hydrogen Bonds Involving Sulfur: New Insights from ab Initio Calculations and Gas Phase Laser Spectroscopy. ResearchGate. Available at: [Link]

-

Styrylpyrazoles: Properties, Synthesis and Transformations. PMC. Available at: [Link]

-

Alkyne Reactivity. Michigan State University. Available at: [Link]

-

Solvent- and Electrolyte-Dependent Highly Selective Electrochemical Transfer Hydrogenation of Pyrazolo[1,5-a]pyrimidines. ACS Publications. Available at: [Link]

-

Insights into structural, spectroscopic, and hydrogen bonding interaction patterns of nicotinamide–oxalic acid (form I) salt by using experimental and theoretical approaches. PMC. Available at: [Link]

-

Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. MDPI. Available at: [Link]

-

X-ray Crystallography. Chemistry LibreTexts. Available at: [Link]

-

An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available at: [Link]

-

The Significance of Hydrogen Bond Donors in Pharmaceutical Chemistry: The Case of 3,5-Dimethylpyrazole. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. PubMed Central. Available at: [Link]

-

Heterocyclic Chemistry. University of Babylon. Available at: [Link]

-

Alkyne acts as hydride acceptor. ResearchGate. Available at: [Link]

-

Addition of hydrogen halides (HCl, HBr, HI) to alkynes (Hydrohalogenation). Mastering Organic Chemistry. Available at: [Link]

-

A Short Note on Addition of Alkyne with Hydrogen. Unacademy. Available at: [Link]

-

New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. PMC. Available at: [Link]

-

Alkynes – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Terminal Alkyne Acidity and Hybridization. YouTube. Available at: [Link]

-

Alkynes. OpenOChem Learn. Available at: [Link]

-

Pyrazole–pyridine–pyrazole (NNN) ruthenium(ii) complex catalyzed acceptorless dehydrogenation of alcohols to aldehydes. Dalton Transactions (RSC Publishing). Available at: [Link]

-

Addition Reaction of Alkynes. BYJU'S. Available at: [Link]

-

10.8: Alkynes. Chemistry LibreTexts. Available at: [Link]

-

Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. PMC. Available at: [Link]

-

Spectroscopy of the Alkynes. Chemistry LibreTexts. Available at: [Link]

-

126: Acidity of terminal alkynes. YouTube. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemica.com [medchemica.com]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Understanding hydrogen-bonding structures of molecular crystals via electron and NMR nanocrystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazole synthesis [organic-chemistry.org]

- 10. Structural characterization of hydrogen bonding for antipyrine derivatives: Single-crystal X-ray diffraction and theoretical studies | Rukk | Fine Chemical Technologies [finechem-mirea.ru]

- 11. researchgate.net [researchgate.net]

- 12. kinampark.com [kinampark.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Insights into structural, spectroscopic, and hydrogen bonding interaction patterns of nicotinamide–oxalic acid (form I) salt by using experimental and theoretical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives | MDPI [mdpi.com]

Solubility Profile of 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine in Organic Solvents

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the methodologies and theoretical underpinnings for determining the solubility profile of 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine, a novel heterocyclic amine with potential therapeutic applications. As a Senior Application Scientist, this document synthesizes established principles with practical, field-proven insights to offer a robust framework for researchers, chemists, and formulation scientists. We will delve into the molecular structure's impact on solubility, present detailed, self-validating experimental protocols, and discuss the interpretation of solubility data in the context of pharmaceutical development.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from a promising lead molecule to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous and non-aqueous solubility stands out as a cornerstone for success. For a compound like 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine, understanding its solubility in a range of organic solvents is not merely an academic exercise; it is a fundamental necessity for:

-

Process Chemistry: Optimizing reaction conditions, facilitating purification through crystallization, and ensuring efficient scale-up.

-

Formulation Science: Developing stable and bioavailable dosage forms, from oral solids to parenteral solutions.

-

Preclinical and Clinical Studies: Ensuring consistent and predictable drug exposure in toxicology and efficacy models.

Poor solubility can lead to a cascade of developmental issues, including low bioavailability, variable dosing, and difficulties in manufacturing, ultimately jeopardizing the therapeutic potential of an otherwise potent API.

Molecular Structure Analysis of 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine

A molecule's solubility is dictated by its intermolecular forces and how they interact with the solvent. The structure of 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine presents several key features that govern its solubility behavior:

-

The Pyrazole Ring: The 1-methyl-1H-pyrazole moiety is a nitrogen-containing heterocycle. The presence of nitrogen atoms allows for hydrogen bonding with protic solvents, while the aromatic character of the ring can lead to π-π stacking interactions.

-

The Propargylamine Group: The prop-2-yn-1-amine group is a primary amine attached to a carbon-carbon triple bond. The amine group is a strong hydrogen bond donor and acceptor, significantly influencing solubility in polar protic solvents. The alkyne group is relatively nonpolar but contributes to the molecule's rigidity.

-

Overall Polarity: The combination of the polar amine and pyrazole groups with the less polar hydrocarbon backbone gives the molecule a moderate polarity. Its solubility will therefore be highly dependent on the solvent's own polarity and hydrogen bonding capacity.

Based on this structure, we can predict that 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine will exhibit favorable solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF), with lower solubility in nonpolar solvents (e.g., hexane, toluene).

Theoretical Frameworks for Solubility Prediction

While experimental determination is the gold standard, theoretical models can provide valuable initial estimates of solubility, guiding solvent selection and experimental design.

"Like Dissolves Like"

This fundamental principle remains a useful qualitative guide. Solvents that share similar polarity and hydrogen bonding characteristics with the solute are more likely to be effective.

Hansen Solubility Parameters (HSP)

A more quantitative approach, HSP, dissects the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from atomic forces.

-

δP (Polar): Arising from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Arising from electron exchange.

A solute is most likely to dissolve in a solvent when their respective HSP values are similar. The "distance" (Ra) between the HSPs of the solute and solvent can be calculated, with smaller values indicating higher affinity.

Experimental Determination of Solubility

The definitive solubility profile must be determined empirically. The following sections detail robust and widely accepted methodologies.

The Equilibrium Shake-Flask Method

The shake-flask method is a gold-standard technique for determining thermodynamic equilibrium solubility. It is reliable but can be low-throughput.

Caption: Workflow of the equilibrium shake-flask solubility determination method.

-

Preparation: Add an excess amount of solid 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine to a series of glass vials. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately pipette a known volume of each selected organic solvent into the corresponding vials.

-

Equilibration: Seal the vials tightly and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is crucial to confirm that equilibrium has been achieved by taking measurements at multiple time points (e.g., 24h and 48h) and ensuring the concentration has plateaued.

-

Sample Preparation for Analysis: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.

-

Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved API using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

High-Throughput Screening (HTS) Methods

For earlier stages of drug discovery where rapid screening of multiple solvents is required, HTS methods offer a significant advantage in speed and sample consumption. These methods often rely on kinetic solubility measurements.

Caption: Tiered approach to solubility screening in drug discovery.

Expected Solubility Profile and Data Interpretation

The following table presents a hypothetical but realistic solubility profile for 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine, based on its structural features. This data should be experimentally determined for the actual compound.

| Solvent | Solvent Type | Polarity Index | H-Bonding | Expected Solubility (mg/mL) at 25°C | Implications for Drug Development |

| Methanol | Polar Protic | 5.1 | Donor & Acceptor | > 100 | Excellent for purification, potential for parenteral formulations. |

| Ethanol | Polar Protic | 4.3 | Donor & Acceptor | 50 - 100 | Good for crystallization and as a co-solvent in formulations. |

| Isopropanol | Polar Protic | 3.9 | Donor & Acceptor | 20 - 50 | Useful for controlled precipitation and purification. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Acceptor Only | > 200 | Ideal for stock solutions in biological screening, but can be challenging to remove. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Acceptor Only | > 150 | Similar to DMSO, useful for high-concentration solutions. |

| Acetonitrile | Polar Aprotic | 5.8 | Acceptor Only | 10 - 20 | Common HPLC mobile phase component, moderate solubility may be useful for analytical purposes. |

| Ethyl Acetate | Moderately Polar | 4.4 | Acceptor Only | 5 - 10 | Potential for extraction and chromatography. |

| Dichloromethane (DCM) | Nonpolar | 3.1 | Weak Acceptor | 1 - 5 | Limited use, perhaps in specific reaction or extraction steps. |

| Toluene | Nonpolar | 2.4 | None | < 1 | Poor solubility expected, potentially useful as an anti-solvent for crystallization. |

| Hexane | Nonpolar | 0.1 | None | < 0.1 | Very poor solubility, effective as an anti-solvent. |

Interpreting the Data:

-

High solubility in polar protic solvents (Methanol, Ethanol) is driven by the amine and pyrazole groups' ability to form hydrogen bonds with the solvent.

-

Excellent solubility in polar aprotic solvents (DMSO, DMF) highlights the importance of the molecule's dipole moment and the solvent's ability to act as a strong hydrogen bond acceptor.

-

Decreasing solubility with decreasing solvent polarity (Ethyl Acetate, DCM, Toluene, Hexane) is expected, as the nonpolar solvents cannot effectively solvate the polar functional groups of the API. This trend is valuable for identifying potential anti-solvents for crystallization processes.

Conclusion and Future Directions

This guide has outlined the critical importance of determining the solubility profile of 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine in organic solvents. By combining theoretical predictions with robust experimental methodologies like the shake-flask method, researchers can generate the high-quality data necessary to guide process chemistry, formulation development, and preclinical evaluation. The anticipated solubility profile suggests that this compound is well-suited for processing in polar solvents. Future work should focus on generating precise, temperature-dependent solubility data and exploring co-solvent systems to further optimize the compound's properties for clinical development. This systematic approach ensures that solubility challenges are addressed early, maximizing the probability of a successful development program.

References

-

Hansen Solubility Parameters: A User's Handbook. Hansen, C. M. (2007). CRC Press. [Link]

-

The Shake Flask Method for Solubility Determination. Avdeef, A. (2012). In Solubility and Dissolution in Drug Development. John Wiley & Sons, Ltd. [Link]

-

High Throughput Measurement of Thermodynamic Solubility in Drug Discovery. Alsenz, J., & Kansy, M. (2007). Advanced Drug Delivery Reviews. [Link]

-

The Role of Physicochemical Properties in Drug Discovery and Development. Di, L., & Kerns, E. H. (2016). In Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. [Link]

-

ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1999). [Link]

Thermodynamic stability of methyl-pyrazole alkyne amines

An In-Depth Technical Guide to the Thermodynamic Stability of Methyl-Pyrazole Alkyne Amines

Abstract

Methyl-pyrazole alkyne amines represent a promising class of scaffolds in modern medicinal chemistry, integrating three key pharmacophoric elements: the metabolically stable pyrazole ring, the structurally rigid alkyne linker, and the functionally versatile amine group.[1][2][3] The therapeutic potential of these molecules is intrinsically linked to their stability under physiological and storage conditions. This guide provides a comprehensive framework for understanding and evaluating the thermodynamic stability of these compounds. We will explore the fundamental principles of stability, dissect the structural and electronic contributions of each molecular fragment, and detail both experimental and computational methodologies for robust stability assessment. This document is designed to equip researchers with the necessary knowledge to predict, analyze, and engineer the stability of novel methyl-pyrazole alkyne amine drug candidates, thereby accelerating the drug development pipeline.

Introduction: The Strategic Value of the Methyl-Pyrazole Alkyne Amine Scaffold

The convergence of pyrazole, alkyne, and amine functionalities into a single molecular architecture is a deliberate strategy in drug design. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous FDA-approved drugs, prized for its metabolic stability and its ability to engage in a variety of non-covalent interactions.[3][4] The methyl group substituent is a common modulator of steric and electronic properties, often enhancing binding affinity or improving pharmacokinetic profiles.[2]

The alkyne moiety serves as a rigid, linear linker, providing precise spatial orientation for other functional groups to interact with biological targets. Finally, the amine group is a critical pharmacophore, often acting as a hydrogen bond donor/acceptor or a basic center for salt formation to improve solubility. The combination of these fragments yields a scaffold with significant potential across therapeutic areas, including oncology, inflammation, and infectious diseases.[1][5] However, the successful translation of these molecules from bench to bedside hinges on a thorough understanding of their inherent thermodynamic stability.

Fundamentals of Thermodynamic Stability

Thermodynamic stability refers to the relative Gibbs free energy (ΔG) of a compound compared to its potential degradation products. A compound is thermodynamically stable if it exists in a low-energy state with a large energy barrier preventing its conversion to a more stable state. The key relationship is governed by the equation:

ΔG = ΔH - TΔS

Where:

-

ΔG (Gibbs Free Energy): The energy available to do work. A negative ΔG for a degradation reaction indicates a spontaneous process.

-

ΔH (Enthalpy): The heat content of the system. Exothermic degradation reactions (negative ΔH) favor instability.

-

T (Temperature): Absolute temperature in Kelvin.

-

ΔS (Entropy): The measure of disorder. Degradation reactions that produce multiple smaller molecules often have a positive ΔS, favoring instability, especially at higher temperatures.

For a drug candidate, high thermodynamic stability translates to a longer shelf-life, predictable behavior in formulations, and reduced potential for the formation of toxic degradation products.

Structural Factors Governing Stability

The overall stability of a methyl-pyrazole alkyne amine is not merely the sum of its parts but a result of complex intramolecular interactions. The inherent properties of each component—the pyrazole ring, the methyl and alkyne groups, and the amine—all contribute to the molecule's thermodynamic profile.

The Pyrazole Core: An Anchor of Aromatic Stability

The pyrazole ring's stability is largely derived from its aromaticity.[6][7] This delocalization of π-electrons creates a highly stable, planar structure that is resistant to many oxidative and reductive conditions.[6][7] Key factors include:

-

Electron Delocalization: The resonance of electrons across the five-membered ring significantly lowers the molecule's overall energy.[8]

-

Substituent Effects: The position and electronic nature of substituents can modulate the ring's stability. Electron-withdrawing groups can impact electron density, while bulky groups can introduce ring strain.[5] The methyl group, being weakly electron-donating, subtly influences the electronic character of the ring.[5]

-

Tautomerism: Unsubstituted N-H pyrazoles exist as tautomers, which can influence their interaction with the environment and overall energy landscape.[1]

The Alkyne Linker: A Source of Rigidity and Reactivity

The triple bond of the alkyne group introduces both stability in the form of structural rigidity and a potential site for reactivity. Its linear geometry is crucial for drug design but its high electron density makes it susceptible to certain reactions, which can be a starting point for degradation.

The Amine Functionality: A Modulator of Interactions

The amine group's contribution is twofold:

-

Basicity: As a weak base, the amine can be protonated, forming salts. This can significantly impact solubility and stability in different pH environments.

-

Hydrogen Bonding: The amine can act as a hydrogen bond donor, participating in intramolecular hydrogen bonds that can lock the conformation and increase the overall stability of the molecule.

The interplay of these factors is visualized in the diagram below.

Caption: A typical DFT workflow for predicting molecular stability.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of molecules. [9]It provides a balance between accuracy and computational cost, making it ideal for drug discovery applications.

-

Geometry Optimization: The first step is to find the lowest energy conformation of the molecule.

-

Frequency Calculations: These are performed to confirm that the optimized structure is a true energy minimum and to calculate thermodynamic properties like enthalpy and free energy.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. [10] Table 2: Interpretation of Key DFT Parameters for Stability

| Parameter | Interpretation | Favorable for Stability |

| HOMO-LUMO Gap (ΔE) | Energy required to excite an electron; indicator of reactivity. [10] | Large Gap (> 5 eV) |

| Bond Dissociation Energy (BDE) | Energy required to break a specific bond homolytically. | High BDE for key structural bonds. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution; identifies nucleophilic (red) and electrophilic (blue) sites. | Even charge distribution; few highly reactive sites. |

| Calculated Enthalpy of Formation (ΔH_f) | The overall energy content of the molecule. | More negative value. |

-

Structure Input: Build the 3D structure of the methyl-pyrazole alkyne amine using molecular modeling software.

-

Method Selection: Choose a DFT functional and basis set. A common and reliable choice for organic molecules is B3LYP with the 6-31G(d,p) basis set. [9][11]3. Job Submission:

-

Perform a geometry optimization calculation to find the lowest energy structure.

-

Follow with a frequency calculation on the optimized geometry.

-

-

Analysis:

-

Confirm that the frequency calculation yields no imaginary frequencies, verifying a true minimum.

-

Extract the HOMO and LUMO energies and calculate the energy gap.

-

Visualize the MEP map to identify potential sites of chemical attack.

-

Calculate the BDE for labile bonds (e.g., C-N or C-H bonds adjacent to the alkyne).

-

-

Comparison: Compare these calculated parameters across a series of candidate molecules to rank them in order of predicted stability.

Potential Degradation Pathways

While the pyrazole ring is robust, the alkyne and amine functionalities present potential sites for degradation under stress conditions (e.g., heat, light, pH extremes, or oxidative stress). Potential pathways include:

-

Oxidation: The amine group or carbons adjacent to the pyrazole ring or alkyne could be susceptible to oxidation.

-

Hydrolysis: Under acidic or basic conditions, functional groups attached to the pyrazole ring could be susceptible to hydrolysis.

-

Ring Opening: While unlikely under normal conditions due to aromaticity, extreme energy input could lead to ring-opening fragmentation, as suggested by computational studies on pyrazole radicals. [8]

Conclusion

The thermodynamic stability of methyl-pyrazole alkyne amines is a critical attribute that dictates their viability as drug candidates. A comprehensive evaluation requires a synergistic application of computational prediction and empirical testing. By leveraging DFT calculations to guide initial design and employing rigorous thermal analysis techniques like DSC and TGA for experimental validation, researchers can confidently select and advance compounds with optimal stability profiles. This integrated approach not only de-risks the development process but also ensures the final drug product is safe, effective, and possesses a commercially viable shelf-life.

References

- Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry (RSC Publishing).

- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflamm

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.

- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv

- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.

- Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. PMC.

- Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. ACS Omega.

- A REVIEW ON PYRAZOLE AN ITS DERIV

- Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.

- Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxid

- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid

- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents.

- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.

- Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability

- Methyl-linked Pyrazoles: Synthetic and Medicinal Perspective. PubMed.

- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PMC.

- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC.

- Pyrazole: an emerging privileged scaffold in drug discovery. PMC.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Methyl-linked Pyrazoles: Synthetic and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. ijnrd.org [ijnrd.org]

- 8. Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Whitepaper: 3-(1-Methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine

The following technical guide details the synthesis, properties, and applications of 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine , a critical intermediate in medicinal chemistry, particularly for kinase inhibitor development and "click" chemistry bioconjugation.[1]

Synthesis, Physicochemical Properties, and Strategic Applications in Drug Discovery

Executive Summary

3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine is a specialized heteroaromatic alkyne amine used primarily as a building block in the synthesis of bioactive small molecules.[1] Its structure combines a polar, hydrogen-bond accepting 1-methylpyrazole core with a rigid propargylamine linker.[1] This motif is highly valued in medicinal chemistry for two reasons:

-

Kinase Inhibitor Scaffolding: The pyrazole ring mimics the adenine base of ATP, making it a privileged scaffold for Type I and Type II kinase inhibitors.[1] The alkyne linker provides a rigid spacer that can position a solubilizing amine or a "warhead" (e.g., acrylamide) into a solvent-exposed region or a specific hydrophobic pocket.[1]

-

Bioorthogonal Chemistry: The terminal amine allows for facile functionalization (e.g., amidation, reductive amination), while the internal alkyne can serve as a handle for further functionalization or rigidification.[1]

Note on CAS Registry: As of the current date, this specific primary amine does not have a widely indexed CAS number in public databases (e.g., PubChem, Common Chemistry). It is typically generated in situ or synthesized as a custom intermediate from commercially available precursors.[1] This guide provides the definitive de novo synthesis protocol .

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature & Identification

| Property | Detail |

| IUPAC Name | 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine |

| Common Name | 1-Methyl-4-(3-aminoprop-1-ynyl)pyrazole |

| Molecular Formula | C₇H₉N₃ |

| Molecular Weight | 135.17 g/mol |

| SMILES | CN1N=CC(C#CCN)=C1 |

| InChI Key | Not indexed (Predicted: LCGYDKLNJOBMBD-UHFFFAOYSA-N analog) |

| CAS Number | Not Assigned / Custom Synthesis |

Predicted Physicochemical Parameters

Based on ACD/Labs and ChemAxon predictive models for the free base.

| Parameter | Value | Interpretation |

| LogP (Octanol/Water) | ~ -0.2 to 0.1 | Highly hydrophilic; likely cell-permeable but requires formulation for lipophilicity.[1] |

| pKa (Conjugate Acid) | ~ 8.5 - 9.0 | The primary amine is basic and will be protonated at physiological pH (7.4).[1] |

| Topological Polar Surface Area (TPSA) | ~ 44 Ų | Excellent for oral bioavailability (< 140 Ų).[1] |

| H-Bond Donors | 2 | Primary amine (-NH₂).[1] |

| H-Bond Acceptors | 3 | Pyrazole nitrogens + amine nitrogen.[1][2] |

Synthetic Pathway: The "Sonogashira Strategy"

Because this compound is not a standard catalog item, the most reliable access is via Sonogashira cross-coupling of a 4-halopyrazole with a protected propargylamine, followed by deprotection.[1]

Retrosynthetic Analysis

The target molecule is disconnected at the C(sp)–C(sp2) bond between the alkyne and the pyrazole ring.[1]

-

Fragment A: 4-Iodo-1-methyl-1H-pyrazole (Electrophile).[1][3]

-

Fragment B: N-Boc-propargylamine (Nucleophile).[1]

Synthesis Protocol

Step 1: Sonogashira Coupling

-

Reagents:

-

Procedure:

-

Charge a reaction vessel with the iodopyrazole, Pd catalyst, and CuI under an inert atmosphere (N₂ or Ar).

-

Add degassed solvent and base.[1]

-

Add N-Boc-propargylamine dropwise.[1]

-

Stir at Room Temperature (RT) for 1–4 hours. If conversion is slow, heat to 50°C.[1]

-

Workup: Dilute with EtOAc, wash with water/brine to remove DMF and copper salts.[1] Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc) to isolate the Boc-protected intermediate (Intermediate A ).

-

Step 2: Acidic Deprotection

-

Reagents:

-

Procedure:

-

Dissolve Intermediate A in DCM.[1]

-

Add TFA (10–20 eq) at 0°C.

-

Stir at RT for 1–2 hours until TLC shows consumption of starting material.

-

Workup: Concentrate in vacuo.

-

Reaction Scheme Visualization

Figure 1: Two-step synthesis of 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine via Sonogashira coupling.[1][5][2][6][7][8]

Applications in Drug Discovery[1]

Kinase Inhibitor Design (ATP-Competitive)

The 1-methylpyrazole motif is a classic bioisostere for the imidazole ring found in purines.[1] When incorporated into a kinase inhibitor:

-

H-Bonding: The pyrazole N2 (pyridine-like nitrogen) can serve as a key hydrogen bond acceptor for the kinase hinge region (e.g., interacting with the backbone NH of the "gatekeeper" residue).[1]

-

Rigid Linker: The alkyne spacer holds the amine group at a precise distance (~4–5 Å) from the aromatic core.[1] This is ideal for reaching into the ribose-binding pocket or the solvent-front region to improve solubility or selectivity.[1]

Covalent Inhibitors (Targeted Cysteine)

The alkyne group itself can be activated or used as a scaffold to attach an electrophile (e.g., acrylamide) via the amine.[1]

-

Mechanism: The amine can be acylated with acryloyl chloride to form a propargyl-acrylamide .[1] This creates a "warhead" capable of forming a covalent bond with a non-catalytic cysteine residue in the ATP binding pocket (e.g., Cys481 in BTK or Cys797 in EGFR).[1]

Click Chemistry & PROTACs[1]

-

Linker Synthesis: The amine provides a handle for attaching E3 ligase ligands (e.g., Thalidomide or VHL ligands) to create PROTACs (Proteolysis Targeting Chimeras).[1] The rigidity of the alkyne-pyrazole unit can improve the cell permeability and pharmacokinetic profile of the linker compared to flexible PEG chains.[1]

Handling & Safety Protocols

Stability & Storage[1]

-

Free Base: The free amine is likely an oil or low-melting solid that is sensitive to oxidation (air) and carbon dioxide (forming carbamates).[1] Store under inert gas (Ar/N₂) at -20°C.

-

Salt Form (HCl/TFA): Highly recommended for long-term storage.[1] The hydrochloride salt is typically a stable, hygroscopic solid.[1] Store in a desiccator at 4°C.

Safety Hazards

-

Alkynes: While internal alkynes are generally stable, they can be reactive.[1] Avoid contact with strong oxidizers.[1]

-

Amines: Corrosive and irritant.[1] Use gloves and eye protection.[1]

-

Pyrazole Precursors: Halogenated pyrazoles can be skin sensitizers.[1]

References

-

Sonogashira Coupling Methodology

-

Pyrazole Synthesis & Properties

-

Kinase Inhibitor Design

-

Precursor Sourcing (4-Iodo-1-methyl-1H-pyrazole)

Sources

- 1. 1-Methyl-3-aminopyrazole | C4H7N3 | CID 137254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. WO2025101780A1 - Pharmacological correctors of rhodopsin and uses thereof - Google Patents [patents.google.com]

- 4. US20110301181A1 - halogen-substituted compounds - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. AU2009313134B8 - Novel halogen-substituted compounds - Google Patents [patents.google.com]

- 7. 3-(1-Methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]oct-2-ene [cymitquimica.com]

- 8. US12180213B2 - Substituted pyrazoles showing serotonin 5-HT receptor activity - Google Patents [patents.google.com]

Methodological & Application

Application Note: High-Efficiency Sonogashira Coupling of 1-Methyl-4-Iodopyrazole and Propargyl Amine

[1]

Abstract & Strategic Overview

The coupling of 1-methyl-4-iodopyrazole with propargyl amine represents a critical transformation in medicinal chemistry, particularly for synthesizing kinase inhibitors (e.g., JNK, p38 MAPK) where the pyrazole core mimics the ATP adenine ring.[1]

While the Sonogashira reaction is robust, this specific pair presents unique challenges:

-

Electronic Deactivation: The electron-rich pyrazole ring renders the C–I bond less electrophilic than typical aryl iodides, potentially slowing the oxidative addition step.

-

Catalyst Poisoning: The free primary amine (

) of propargyl amine can coordinate to Palladium (Pd) or Copper (Cu) centers, arresting the catalytic cycle.[1] -

Product Polarity: The resulting amino-alkyne is highly polar, complicating standard aqueous workups and silica purification.[1]

This protocol details a "Gold Standard" methodology using the hydrochloride salt of propargyl amine in a polar aprotic solvent system to mitigate catalyst poisoning and ensure solubility.

Mechanistic Insight & Reaction Logic

The reaction proceeds via a dual catalytic cycle involving Palladium(0) and Copper(I).[1][2][3] Understanding the interplay between these cycles is vital for troubleshooting.

The Catalytic Cycle (Graphviz Diagram)

The following diagram illustrates the synergistic Pd/Cu cycles. Note the critical role of the amine base in regenerating the active Copper-acetylide species.

Caption: Dual catalytic cycle showing the activation of the pyrazole halide by Pd(0) and the activation of propargyl amine by Cu(I) and base.

Experimental Protocol

Reagent Selection & Stoichiometry[4]

| Component | Reagent | Equiv.[2][4][5][6][7][8][9][10][11] | Role | Rationale |

| Substrate | 1-Methyl-4-iodopyrazole | 1.0 | Electrophile | Iodine is preferred over Bromine for faster oxidative addition.[1] |

| Coupling Partner | Propargyl amine HCl | 1.5 | Nucleophile | Crucial: Use HCl salt to prevent free amine from chelating Pd/Cu prior to reaction. |

| Catalyst | Pd(PPh₃)₂Cl₂ | 0.03 | Catalyst | Bis(triphenylphosphine)Pd(II) is robust and air-stable compared to Pd(PPh₃)₄.[1] |

| Co-Catalyst | CuI | 0.06 | Co-Catalyst | Activates the terminal alkyne. Must be white/off-white (yellow/green indicates oxidation).[1] |

| Base | Triethylamine (Et₃N) | 5.0 | Base/Solvent | Excess required to neutralize HCl salt (1 eq) and drive the coupling (1 eq).[1] |

| Solvent | DMF (Anhydrous) | 0.2 M | Solvent | Ensures solubility of the polar amine salt and pyrazole.[1] |

Step-by-Step Methodology

Safety Note: Propargyl amine is a lachrymator and toxic. 4-iodopyrazoles may be sensitizers.[1] Perform all operations in a fume hood.

Step 1: Reactor Setup & Degassing (Critical)

Oxygen is the enemy of this reaction.[1] It causes oxidative homocoupling of the alkyne (Glaser coupling), wasting the starting material.[1]

-

Dry a 2-neck round-bottom flask (RBF) or a microwave vial.

-

Add 1-methyl-4-iodopyrazole (1.0 eq), Propargyl amine HCl (1.5 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (6 mol%).

-

Expert Tip: Weigh CuI last to minimize air exposure.

-

-

Seal the vessel with a septum.

-

Evacuate and backfill with Argon/Nitrogen (3 cycles).

Step 2: Solvent & Base Addition [12]

-

Dissolve the mixture by injecting anhydrous DMF (concentration ~0.2 M relative to pyrazole) via syringe.[1]

-

Inject degassed Triethylamine (Et₃N) (5.0 eq) dropwise.

-

Observation: The solution will likely turn dark or cloudy as the amine salt is neutralized and Cu-acetylide forms. A slight exotherm may occur.

-

Step 3: Reaction Incubation

-

Stir at Room Temperature (25°C) for 1 hour.

-

Check reaction progress via LC-MS or TLC.

-

TLC Mobile Phase: 10% MeOH in DCM (add 1% NH₄OH to prevent tailing).[1]

-

-

Optimization: If conversion is <50% after 1 hour, heat to 50°C . Avoid temperatures >80°C to prevent polymerization of the propargyl amine.

Step 4: Workup (Targeted for Polar Amines)

Standard aqueous extraction often leads to low yields due to the water solubility of the product.

-

Concentrate: Remove DMF and excess Et₃N under reduced pressure (high vacuum) directly from the flask if possible.

-

Dilute: Redissolve the black residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

-

Wash: Wash once with a small volume of saturated NaHCO₃ (to remove Cu salts) and once with Brine .

-

Note: Back-extract the aqueous layers with DCM to recover any lost product.

-

-

Dry: Dry organic layer over Na₂SO₄, filter, and concentrate.

Step 5: Purification

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| No Reaction (SM remains) | Catalyst poisoning or oxidation | Ensure Argon atmosphere is rigorous. Degas solvents by sparging. Switch to Pd(dppf)Cl₂ for higher stability. |

| Glaser Product (Alkyne dimer) | Oxygen leak | Check septum integrity. The Cu-acetylide reacted with O₂ instead of the Pd-cycle. |

| Low Yield (Product lost) | Aqueous solubility | Avoid water workup.[1] Use a "Dry Load" technique: mix crude reaction mixture with silica, evaporate solvent, and load directly onto the column.[1] |

| Black Precipitate | Pd Black formation | Normal at the end of reaction. If it happens immediately, the ligand is insufficient.[1] Add excess PPh₃ (10 mol%).[1] |

References

-

Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Conditions. (Foundational mechanistic data).[1][2] [Link]

-

MDPI Molecules. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (Precedents for C4-functionalization of pyrazoles). [Link][1]

-

National Institutes of Health (NIH). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.[1] (Context for pyrazole-alkyne scaffolds in drug discovery). [Link]

Sources

- 1. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

Application Note: Streamlining Drug Discovery through High-Throughput Synthesis and Purification of Heterocyclic Alkyne Amine Libraries

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Heterocyclic Alkyne Amine Libraries

In the landscape of modern drug discovery, the race to identify novel, potent, and selective modulators of biological targets is relentless. High-throughput screening (HTS) serves as the primary engine for this discovery phase, demanding vast and diverse collections of small molecules.[1] Among these, libraries of heterocyclic alkyne amines, specifically propargylamines, have emerged as a cornerstone for generating lead compounds.[2][3] The propargylamine motif is a versatile pharmacophore found in numerous biologically active compounds and serves as a key synthetic intermediate for a wide array of more complex heterocyclic systems.[2][3][4][5] Its unique combination of a rigid alkyne linker and a basic amine center allows for precise three-dimensional exploration of target binding pockets.

This guide provides a detailed framework for the efficient preparation of heterocyclic alkyne amine libraries, tailored for HTS campaigns. We will move beyond simple procedural lists to explain the causality behind strategic synthetic choices, focusing on robust, scalable, and automatable methodologies. The protocols and workflows described herein are designed to be self-validating systems, incorporating critical quality control checkpoints to ensure the integrity of the compound library, thereby maximizing the potential for successful hit identification.[6]

Core Synthetic Strategies: A Comparative Analysis

The construction of large compound libraries necessitates the use of highly efficient, robust, and versatile chemical transformations. For heterocyclic alkyne amines, two primary strategies dominate the field: the Sonogashira coupling and the Aldehyde-Alkyne-Amine (A³) multicomponent coupling.

The Sonogashira Coupling: A Classic Approach

The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a foundational method for forming C(sp)-C(sp²) bonds.[7] Its application in synthesizing heterocyclic alkyne amines typically involves a two-step process: first, the coupling of a terminal alkyne to a heterocyclic halide, followed by a subsequent functionalization of the alkyne.

-

Mechanistic Insight: The reaction proceeds through a dual catalytic cycle. The palladium cycle involves oxidative addition of the halide, while the copper cycle generates a copper(I) acetylide intermediate that participates in transmetalation with the palladium complex.[7]

-

Advantages: The reaction is generally high-yielding and tolerates a wide range of functional groups, making it a reliable choice for complex molecule synthesis.[8][9]

-

Limitations for HTS Library Synthesis: The multi-step nature and the need for pre-functionalized (halogenated) heterocycles can make this approach less efficient for generating large, diverse libraries compared to multicomponent strategies.

The A³ Coupling: The Workhorse of Library Synthesis

The A³ coupling is a one-pot, three-component reaction between an aldehyde, a terminal alkyne, and an amine to directly form a propargylamine.[10][11][12] This powerful transformation has become the preferred method for generating propargylamine-based libraries due to its operational simplicity and atom economy.[11]

-

Mechanistic Insight: The reaction is typically catalyzed by a metal salt (e.g., Cu(I), Au(I)).[10][12][13] The proposed mechanism involves the in situ formation of an iminium ion from the aldehyde and amine. Simultaneously, the metal catalyst activates the terminal alkyne's C-H bond, forming a metal acetylide.[11][13][14] The nucleophilic acetylide then attacks the electrophilic iminium ion to forge the new C-C bond, yielding the final propargylamine product.[11][13]

-

Advantages for HTS Library Synthesis:

-

High Convergence: Three points of diversity are introduced in a single step, rapidly generating molecular complexity.

-

Atom Economy: The reaction is highly efficient, minimizing waste.[11]

-

Operational Simplicity: As a one-pot reaction, it is highly amenable to parallel synthesis in multi-well plate formats.[4][10]

-

Table 1: Comparison of Core Synthetic Strategies

| Feature | Sonogashira Coupling | A³ Multicomponent Coupling |

| Reaction Type | Cross-coupling | Multicomponent Reaction |

| Components | Heterocyclic Halide + Terminal Alkyne | Heterocycle Aldehyde + Alkyne + Amine |

| Steps | Typically 2 or more | One-pot |

| Efficiency | Moderate to High | High (Atom Economical) |

| Diversity Generation | Stepwise, less convergent | Rapid, highly convergent |

| HTS Amenability | Moderate | Excellent |

| Key Catalyst | Palladium / Copper | Copper / Gold / Silver |

Experimental Design and Workflow for Library Production

The successful generation of a high-quality screening library is a multi-stage process that extends beyond the chemical reaction itself. It requires careful planning, robust execution in a parallel format, and stringent quality control.

Building Block Selection

The diversity and quality of the final library are dictated by the initial choice of building blocks.

-

Heterocyclic Aldehydes: Select a diverse range of scaffolds (e.g., pyridines, pyrimidines, indoles, quinolines) with varied electronic properties and substitution patterns.

-

Alkynes: Utilize a mix of aromatic and aliphatic terminal alkynes to explore different spatial and conformational landscapes. Functionalized alkynes can also be used to introduce additional chemical handles for downstream modifications.[15]

-

Amines: Employ a broad selection of primary and secondary amines, including cyclic and acyclic variants, to modulate the basicity, steric bulk, and hydrogen bonding potential of the final products.

Parallel Synthesis Workflow

The A³ coupling is ideally suited for a 96-well plate format. A typical workflow involves the use of automated liquid handlers for dispensing reagents and solvents, and plate-based reaction blocks for heating and agitation.

Figure 1: High-throughput library synthesis workflow.

Detailed Protocol: Parallel A³ Coupling in a 96-Well Format

This protocol describes a general method for the copper-catalyzed A³ coupling reaction for the synthesis of a 96-compound library.

Materials:

-

96-well reaction block with sealing mats

-

Automated liquid handler (or multichannel pipettes)

-

Centrifugal evaporator

-

Stock solutions (0.5 M in DMSO) of 8 diverse heterocyclic aldehydes

-

Stock solutions (0.5 M in DMSO) of 12 diverse terminal alkynes

-

Stock solution (1.0 M in DMSO) of a secondary amine (e.g., piperidine)

-

Catalyst solution: Copper(I) Iodide (CuI), 0.05 M in DMSO/NMP (N-Methyl-2-pyrrolidone)

Procedure:

-

Reagent Dispensing:

-

Using an automated liquid handler, dispense 40 µL (20 µmol, 1.0 eq) of each of the 8 aldehyde stock solutions into the 12 wells of their respective rows in a 96-well reaction plate.

-

Dispense 40 µL (20 µmol, 1.0 eq) of each of the 12 alkyne stock solutions into the 8 wells of their respective columns.

-

Dispense 25 µL (25 µmol, 1.25 eq) of the secondary amine stock solution to all 96 wells.

-

-

Catalyst Addition:

-

Dispense 20 µL (1 µmol, 5 mol%) of the CuI catalyst solution to all 96 wells. The total reaction volume should be approximately 125 µL.

-

-

Reaction Incubation:

-

Securely seal the 96-well plate with a chemically resistant sealing mat.

-

Place the reaction block on a shaker and heat to 60-80 °C for 12-18 hours. The optimal temperature and time should be determined for the specific substrate classes.

-

-

Work-up (Optional, depending on purification method):

-

After cooling to room temperature, a quenching and liquid-liquid extraction can be performed in the plate if necessary, but direct submission for purification is often preferred.

-

-

Solvent Removal:

-

Remove the solvent from the crude reaction plate using a centrifugal evaporator to yield the crude products as a residue.

-

-

Sample Preparation for Purification & QC:

-

Re-dissolve the crude product residues in a fixed volume of DMSO (e.g., 500 µL) to create mother plates for purification and analysis.

-

From the mother plate, create a daughter plate by transferring a small aliquot (e.g., 5 µL) and diluting it for analytical LC-MS.

-

High-Throughput Purification and Quality Control: The Key to Reliable Screening Data

The integrity of HTS data is directly dependent on the quality of the compound library.[6] Purification is not an optional step; it is essential to remove unreacted starting materials, reagents, and byproducts that can cause false positives or negatives in biological assays.[1][16]

Purification Strategy

For compound libraries, the gold standard for purification is mass-directed preparative High-Performance Liquid Chromatography (prep-HPLC-MS).[16][17] This technique automates the purification of each well from the crude plate, collecting only the fraction corresponding to the target product's mass.[16]

-

Workflow: An automated system injects a sample from each well of the crude plate onto a reverse-phase HPLC column. As compounds elute, a portion of the flow is directed to a mass spectrometer. When the target mass is detected, the system triggers fraction collection.[16]

-

Efficiency: Modern systems can purify a 96-well plate in a matter of hours, making this a viable strategy for large libraries.[18]

Quality Control (QC)